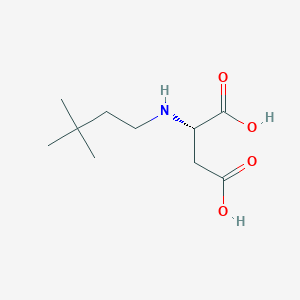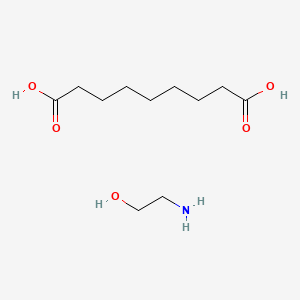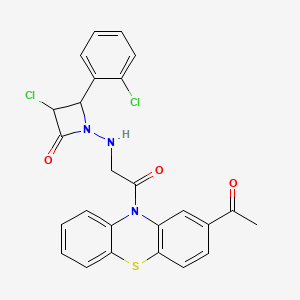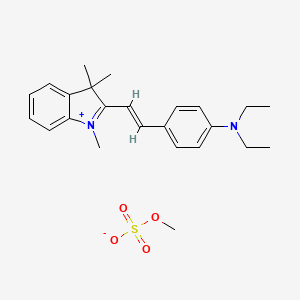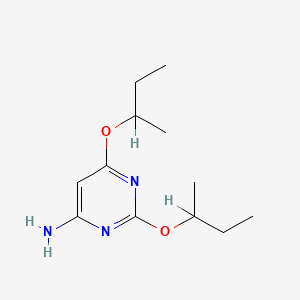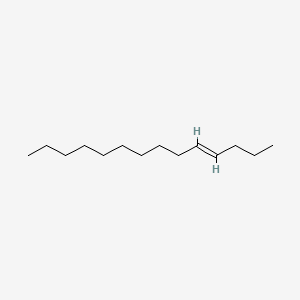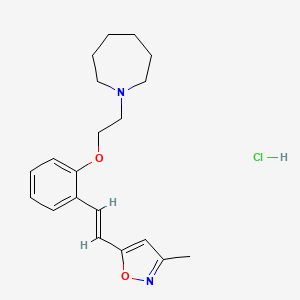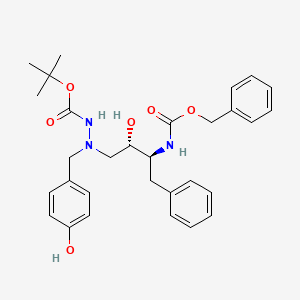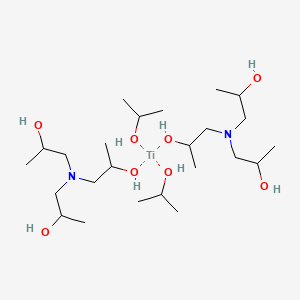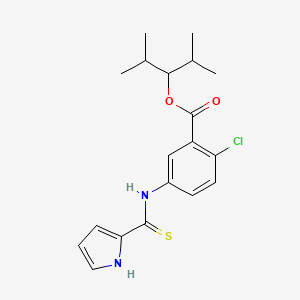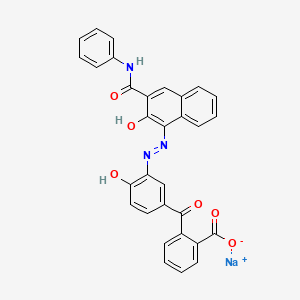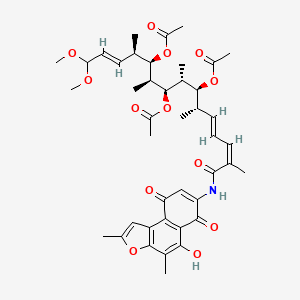
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic used primarily to treat bacterial infections, including tuberculosis and leprosy.
Analyse Chemischer Reaktionen
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of rifamycin derivatives.
Biology: It is used in studies to understand the biological activity and mechanism of action of rifamycin antibiotics.
Medicine: It is investigated for its potential therapeutic effects against bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It may be used in the development of new antibiotics and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S involves inhibiting bacterial RNA synthesis by binding to the beta subunit of RNA polymerase. This binding prevents the elongation of the RNA chain, thereby inhibiting bacterial growth and replication . The molecular targets and pathways involved include the RNA polymerase enzyme and the transcription process in bacteria.
Vergleich Mit ähnlichen Verbindungen
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is unique among rifamycin derivatives due to its specific structural modifications, which may confer different biological activities and pharmacokinetic properties. Similar compounds include:
Rifamycin B: Another rifamycin derivative with similar antibiotic properties.
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: An antibiotic used to treat mycobacterial infections.
These compounds share a common core structure but differ in their functional groups and specific modifications, which can affect their efficacy, spectrum of activity, and pharmacokinetics.
Eigenschaften
CAS-Nummer |
172097-91-5 |
|---|---|
Molekularformel |
C42H53NO13 |
Molekulargewicht |
779.9 g/mol |
IUPAC-Name |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E)-9,11-diacetyloxy-1-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-15,15-dimethoxy-2,6,8,10,12-pentamethyl-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C42H53NO13/c1-20(38(54-27(8)44)25(6)40(56-29(10)46)26(7)39(55-28(9)45)21(2)16-17-33(51-11)52-12)14-13-15-22(3)42(50)43-31-19-32(47)34-30-18-23(4)53-41(30)24(5)36(48)35(34)37(31)49/h13-21,25-26,33,38-40,48H,1-12H3,(H,43,50)/b14-13+,17-16+,22-15-/t20-,21+,25+,26-,38-,39+,40+/m0/s1 |
InChI-Schlüssel |
XSQSOUIVSQQXKE-GZAOQJLCSA-N |
Isomerische SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)C |
Kanonische SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


